molecular formula C20H23N3O2 B2455298 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 922940-07-6

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2455298
M. Wt: 337.423
InChI Key: IRHGLVHUMBRIMW-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and is known for its psychedelic effects. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea involves the reaction of 1-ethyl-1H-indole-3-carbonyl chloride with 4-methoxyphenethylamine to form the intermediate 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urethane, which is then treated with ammonium carbonate to yield the final product.

Starting Materials
1-ethyl-1H-indole-3-carbonyl chloride, 4-methoxyphenethylamine, ammonium carbonate

Reaction
Step 1: 1-ethyl-1H-indole-3-carbonyl chloride is reacted with 4-methoxyphenethylamine in the presence of a base such as triethylamine to form the intermediate 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urethane., Step 2: The intermediate is then treated with ammonium carbonate in ethanol to yield the final product, 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea.

Mechanism Of Action

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a potent agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and the subjective effects of the drug.

Biochemical And Physiological Effects

The subjective effects of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea are similar to those of other psychedelics, including altered perception, hallucinations, and changes in mood and thought. The compound has also been shown to increase heart rate and blood pressure, and may have other physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea in laboratory experiments is its high potency and selectivity for the serotonin 2A receptor, which allows researchers to study the effects of receptor activation with greater precision. However, the compound's high potency also makes it difficult to work with, and there are concerns about its potential toxicity.

Future Directions

There are many potential directions for future research on 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea and other psychedelics. Some possible areas of study include the role of serotonin receptors in psychiatric disorders, the use of psychedelics as therapeutic agents, and the development of new drugs that target the serotonin system. However, further research is needed to fully understand the effects of these compounds and their potential risks and benefits.

Scientific Research Applications

The unique pharmacological properties of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea have made it a popular research tool for scientists studying the serotonin 2A receptor and its role in various physiological and pathological processes. The compound has been used in studies of neuronal signaling, synaptic plasticity, and the effects of serotonin receptor agonists on behavior.

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-23-14-18(17-6-4-5-7-19(17)23)22-20(24)21-13-12-15-8-10-16(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHGLVHUMBRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenethyl)urea

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